Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate
Beschreibung
Eigenschaften
Key on ui mechanism of action |
After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. |
|---|---|
CAS-Nummer |
7778-49-6 |
Molekularformel |
C6H7KO7 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
potassium 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
WKZJASQVARUVAW-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K] |
Color/Form |
WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |
Andere CAS-Nummern |
7778-49-6 |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
7778-49-6 |
Löslichkeit |
1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Direct Neutralization of Citric Acid with Potassium Hydroxide
This is the most straightforward and commonly employed method. Citric acid is dissolved in water, then reacted with potassium hydroxide solution under controlled temperature and pH conditions. The reaction forms potassium citrate in solution, which is then concentrated and crystallized.
-
- Citric acid aqueous solution concentration: 50%-70% by mass (preferably ~60%)
- Potassium hydroxide solution concentration: 30%-50% by mass (preferably ~40%)
- Reaction temperature: 50°C to 100°C (optimal around 70°C)
- Endpoint pH: approximately 7.5
-
- Dissolve citric acid in water.
- Add potassium hydroxide solution dropwise while maintaining temperature and pH.
- Add glucose as a reducing agent to remove residual potassium chlorate impurities.
- Incubate the mixture at elevated temperature (80°C to 100°C) for 1-3 hours.
- Filter the solution to remove solids.
- Concentrate the filtrate under reduced pressure to induce crystallization.
- Separate crystals by centrifugation, wash with water, and dry in a fluidized bed.
Role of Glucose:
Glucose is added in an amount proportional to the potassium chlorate content (typically 5-10 times the chlorate weight) to reduce chlorate impurities, improving product purity and safety.Vacuum Conditions:
Evaporation and crystallization are conducted under vacuum (around -0.09 MPa) to reduce energy consumption and avoid decomposition.-
- Yield: Approximately 69.8% to 70.3% based on citric acid.
- Purity: 99.7% to 99.9% by HPLC analysis.
Ion Exchange Resin Method for Medicinal Grade Potassium Citrate
This method is more complex and suitable for pharmaceutical-grade potassium citrate production, ensuring very high purity.
-
- Obtain diammonium citrate solution by dissolving citric acid ammonium salt in water.
- Pass the solution through ion exchange resin columns (cationic and anionic) to remove impurities.
- Elute potassium ions using potassium hydroxide or potassium salt solution to replace ammonium ions.
- Concentrate the potassium citrate solution.
- Decolorize using activated carbon (gac).
- Filter through coarse, essence (0.45 μm), and ultrafiltration (0.22 μm) membranes.
- Concentrate under vacuum at about 70°C to a specific density (e.g., 40°Be).
- Cool to room temperature to crystallize potassium citrate.
- Dry the crystals under vacuum at 50-70°C.
-
- Removes color and trace impurities effectively.
- Produces potassium citrate meeting stringent pharmaceutical standards.
-
- Yield: ~70%
- Purity: ≥99.8%
- Product: White crystalline powder, non-yellowing, free of sugars and lipids.
Fermentation Broth-Based Preparation
Citric acid fermentation broth (from Aspergillus niger fermentation) can be processed to extract citric acid, which is then neutralized with potassium hydroxide or potassium carbonate.
-
- Filtration of fermentation broth to obtain citric acid solution.
- Decolorization via activated carbon treatment.
- Concentration and crystallization of citric acid.
- Dissolution and repeated ethanol extraction to purify citric acid.
- Neutralization with potassium carbonate or potassium hydroxide at 85-100°C.
- pH adjustment to 6.5-6.8 to optimize crystallization.
- Concentration under heat and vacuum to saturation.
- Cooling for crystallization of potassium citrate.
- Drying and final purification.
-
- High purity (>99.7%)
- White, non-yellowing crystals without sugar or lipid contamination.
Comparative Data Table of Preparation Methods
| Feature | Direct Neutralization Method | Ion Exchange Resin Method | Fermentation Broth Method |
|---|---|---|---|
| Raw Material | Citric acid + Potassium hydroxide | Diammonium citrate + Potassium hydroxide | Citric acid fermentation broth + Potassium salt |
| Reaction Temperature | 50°C - 100°C (optimum ~70°C) | ~70°C | 85°C - 100°C |
| pH Endpoint | ~7.5 | ~7.5 | 6.5 - 6.8 |
| Use of Reducing Agent (Glucose) | Yes (to reduce potassium chlorate) | No | No |
| Purification | Filtration, crystallization, washing, drying | Ion exchange, decolorization, filtration | Decolorization, filtration, ethanol extraction |
| Vacuum Conditions | -0.09 MPa for evaporation and crystallization | -0.085 MPa for concentration and drying | Vacuum concentration and drying |
| Yield (%) | ~69.8 - 70.3 | ~70 | Not explicitly stated, but high yield implied |
| Purity (%) | 99.7 - 99.9 (HPLC) | ≥99.8 (HPLC) | >99.7 (HPLC) |
| Product Characteristics | White crystals, fluid bed dried | White, non-yellowing crystals | White, non-yellowing crystals |
Detailed Research Findings and Notes
Potassium Chlorate Control: The presence of potassium chlorate (10-60 ppm) in potassium hydroxide raw material can lead to impurities in the final product. The addition of glucose in the reaction mixture acts as a reducing agent to convert chlorate to chloride, improving safety and purity.
Reaction Temperature Optimization: Temperatures too low (<50°C) increase cooling costs, while too high (>100°C) promote side reactions reducing yield.
Concentration Balances: Citric acid and potassium hydroxide concentrations are optimized to balance viscosity, reaction rate, and evaporation costs. Excess water leads to higher evaporation costs; too concentrated solutions are difficult to handle.
Crystallization Under Reduced Pressure: Vacuum evaporation reduces thermal degradation and energy consumption, enabling efficient crystallization.
Purification Techniques: Ion exchange resins and decolorization agents (activated carbon) are essential for pharmaceutical-grade potassium citrate to remove color and trace impurities.
Drying Methods: Fluidized bed drying and vacuum drying at controlled temperatures ensure removal of moisture without decomposition.
Analyse Chemischer Reaktionen
Thermal Decomposition
At elevated temperatures (>275°C), potassium citrate undergoes decomposition:
This process releases potassium carbonate, carbon oxides, and water vapor, leaving a carbonaceous residue .
Aqueous Reactivity
In aqueous solutions, potassium citrate dissociates fully into potassium cations (
) and citrate anions (
):
Key reactions in solution :
-
Acid neutralization :
Reacts with strong acids (e.g., HCl) to regenerate citric acid .
-
Buffering action :
Maintains pH 6.0–7.5 in biological and industrial systems by absorbing
or
ions .
Biological Reactivity
Potassium citrate modulates urinary chemistry to prevent kidney stone formation through specific reactions:
| Parameter | Pre-Treatment | Post-Treatment | Change | Source |
|---|---|---|---|---|
| Urinary pH | 5.90 | 6.46 | +0.56 | |
| Urinary citrate (mg/day) | 470 | 700 | +49% | |
| Calcium oxalate saturation | High | Reduced | Inhibits nucleation |
Mechanisms :
-
Chelation of calcium ions :
-
Alkalinization : Increases urinary pH, solubilizing uric acid and cystine stones .
Industrial and Fire-Suppression Reactions
As a fire suppressant, potassium citrate leverages two key reactions:
-
Saponification :
-
Endothermic dehydration :
Reactivity with Other Salts
Potassium citrate participates in ion-exchange reactions:
Stability and Hygroscopicity
The monohydrate form (
) is highly hygroscopic, absorbing atmospheric moisture to form a liquid solution. This deliquescence is reversible under desiccation .
Wissenschaftliche Forschungsanwendungen
Medical Applications
1.1 Prevention of Kidney Stones
Potassium citrate is widely recognized for its effectiveness in preventing the formation of kidney stones, particularly in patients with hypocitraturia (low urinary citrate levels). A randomized double-blind study involving 57 patients demonstrated that potassium citrate significantly reduced stone formation rates. Over three years, patients receiving potassium citrate showed a decline in stone formation from an average of 1.2 stones per patient per year to just 0.1 stones, while the placebo group showed no significant change .
Case Study: Pediatric Use
In a study at Johns Hopkins Hospital involving children on a ketogenic diet (KD), potassium citrate was used empirically to prevent kidney stones. Among 198 children receiving potassium citrate, only 2% developed kidney stones compared to 10.5% in the control group who did not receive it. This study underscores the compound's role in urine alkalinization and stone prevention .
1.2 Blood Pressure Regulation
Research has indicated that potassium citrate can play a role in managing hypertension. A crossover study found that participants taking potassium citrate experienced significant reductions in blood pressure compared to baseline measurements, although the difference between potassium citrate and potassium chloride was not statistically significant . The study highlighted that potassium citrate also increased plasma bicarbonate levels, which may contribute to its blood pressure-lowering effects.
Nutritional Applications
2.1 Bone Health
Potassium citrate supplementation has been linked to improved calcium balance and bone health, particularly among older adults. A randomized controlled trial involving older men and women showed that those taking potassium citrate had significantly lower net acid excretion and improved calcium balance compared to a placebo group. Specifically, participants taking 90 mmol/day of potassium citrate had a positive calcium balance of 142 mg/day versus a negative balance of -80 mg/day in the placebo group .
Table: Effects of Potassium Citrate on Bone Health
| Parameter | Placebo Group (mg/day) | Potassium Citrate 60 mmol (mg/day) | Potassium Citrate 90 mmol (mg/day) |
|---|---|---|---|
| Net Calcium Balance | -80 ± 54 | Not significant | 142 ± 80 |
| Urine Calcium Excretion | - | -46 ± 15.9 | -59 ± 31.6 |
| Serum C-telopeptide | - | - | -34.6 ± 39.1 |
| Intact Parathyroid Hormone | - | - | Decreased significantly |
Industrial Applications
3.1 Food Industry
Potassium citrate is used as a food additive for its ability to act as an emulsifier and stabilizer. It helps maintain the texture and quality of processed foods, enhancing their shelf life.
3.2 Pharmaceutical Formulations
In pharmaceuticals, potassium citrate serves as an excipient in various formulations due to its solubility and ability to maintain pH levels within desired ranges.
Wirkmechanismus
Potassium citrate acts as an alkalinizing agent. After oral administration, it is metabolized to bicarbonate, producing an alkaline load that elevates urinary pH and urinary citrate levels. This increase in urinary citrate helps to inhibit the crystallization of calcium oxalate and calcium phosphate, thereby preventing kidney stone formation. The compound also increases the ionization of uric acid to the more soluble urate ion .
Vergleich Mit ähnlichen Verbindungen
Chemical Composition and Physical Properties
| Property | Potassium Citrate | Potassium Chloride (KCl) | Sodium Citrate | Tripotassium Citrate |
|---|---|---|---|---|
| Formula | K₃C₆H₅O₇ | KCl | Na₃C₆H₅O₇ | K₃C₆H₅O₇·H₂O |
| Molecular Weight | 306.39 g/mol | 74.55 g/mol | 258.07 g/mol | 324.41 g/mol |
| Solubility (Water) | Highly soluble (36% K⁺) | Highly soluble | Highly soluble | Highly soluble |
| pH in Solution | Alkaline (~8–10) | Neutral (~7) | Alkaline (~8–9) | Alkaline (~8–10) |
| Key Ions | K⁺, citrate³⁻ | K⁺, Cl⁻ | Na⁺, citrate³⁻ | K⁺, citrate³⁻ |
Notes:
- Potassium citrate and sodium citrate share citrate anions but differ in cations (K⁺ vs. Na⁺), impacting their use in low-sodium diets .
- Tripotassium citrate is a monohydrate form of potassium citrate with identical pharmacological effects but distinct hygroscopicity and storage requirements .
Kidney Stone Prevention
- Potassium Citrate : Reduces calcium oxalate and uric acid stone formation by alkalinizing urine (pH >6.5) and increasing citrate excretion, which inhibits crystal aggregation .
- Sodium Citrate : Similar alkalinizing effects but contraindicated in hypertension or sodium-restricted diets .
- Potassium Chloride: No effect on urinary pH; used solely for potassium supplementation .
Bone Health
- Potassium Citrate : Inhibits osteoclastogenesis (bone resorption) in acidic microenvironments (pH 6.9) at 1.5–3 mM concentrations. Enhances the anti-resorptive effects of alendronate, a bisphosphonate, by reducing osteoclast activity by up to 60% .
- Sodium Citrate/Potassium Chloride: No demonstrated osteoprotective effects in acidic conditions .
Blood Pressure Regulation
- Potassium Citrate : Lowers systolic and diastolic blood pressure by 10–13 mmHg, comparable to potassium chloride, without chloride-associated risks (e.g., hyperchloremic acidosis) .
- Potassium Chloride : Effective for blood pressure control but may cause gastrointestinal irritation .
Research Findings on Unique Mechanisms
- Anti-Osteoclastogenesis : Potassium citrate inhibits RANKL-mediated osteoclast differentiation by suppressing NFATc1 signaling, independent of pH neutralization. This effect is absent in KCl and sodium citrate .
- Synergy with Bisphosphonates: Enhances alendronate’s efficacy in osteoclast-resistant cultures, suggesting utility in bisphosphonate-nonresponsive patients .
- Metabolic Impact : Citrate ions inhibit glycolysis in osteoclasts, reducing energy production for bone resorption .
Biologische Aktivität
Potassium citrate is a potassium salt of citric acid that has garnered attention for its diverse biological activities, particularly in the context of bone health, urinary stone prevention, and metabolic regulation. This article synthesizes recent research findings, case studies, and data on the biological effects of potassium citrate.
Potassium citrate exhibits several mechanisms through which it exerts its biological effects:
- Alkalizing Effect : Potassium citrate acts as an alkalizing agent, helping to neutralize metabolic acidosis. This is particularly beneficial in conditions where acid-base balance is disrupted, such as in osteoporosis and kidney stone formation.
- Influence on Bone Metabolism : Studies have demonstrated that potassium citrate can enhance bone mineral density (BMD) by affecting osteoclast and osteoblast activity. It has been shown to inhibit osteoclastogenesis and promote osteoblast proliferation in acidic environments, which is crucial for maintaining bone health.
- Urinary Chemistry Modification : Potassium citrate increases urinary citrate levels while decreasing urinary calcium excretion, which is vital for preventing calcium-based kidney stones.
Osteoporosis and Bone Health
A study presented at the ECTS 2016 conference indicated that potassium citrate supplementation led to significant increases in BMD and improvements in calcium balance among both postmenopausal women and healthy young adults. The study explored the effects on human primary osteoclasts under acidic conditions, revealing that lower concentrations of potassium citrate had a non-cytotoxic alkaline effect while inhibiting osteoclast differentiation and activity .
Kidney Stone Prevention
Potassium citrate has been extensively studied for its role in preventing kidney stones. A randomized controlled trial involving 57 patients with idiopathic hypocitraturic calcium nephrolithiasis showed that those receiving potassium citrate experienced a dramatic reduction in stone formation rates—from 1.2 stones per year to 0.1 stones per year over three years .
A retrospective cohort study further confirmed these findings, demonstrating that long-term potassium citrate therapy significantly decreased urinary calcium levels and increased urinary pH, leading to a marked reduction in stone formation rates .
Summary of Key Studies on Potassium Citrate
Case Studies
- Case Study on Osteoporosis : A clinical trial evaluated the effects of potassium citrate on bone health markers in postmenopausal women. Results indicated a significant increase in BMD alongside reductions in markers of bone resorption, suggesting a protective effect against osteoporosis .
- Pediatric Study : A recent investigation focused on children with elevated urinary calcium levels aimed to assess the impact of potassium citrate on urine chemistries and acid-base balance. The study aims to identify optimal dosing strategies while monitoring potential adverse effects related to high urine pH .
Q & A
Q. How do the physicochemical properties of potassium citrate influence its application as a buffering agent in experimental models?
Potassium citrate’s buffering capacity stems from its ability to chelate metal ions and stabilize pH in solutions. Its crystalline structure and solubility (pH-dependent) make it suitable for cell culture media and biochemical assays. The FDA recognizes it as GRAS (Generally Recognized as Safe), allowing its use in biomedical research without extensive toxicity evaluations in preliminary studies . Key considerations include its decomposition at high temperatures (non-VOC) and its buffering range (pH 6.9–7.4), which aligns with physiological conditions .
Q. What distinguishes potassium citrate from sodium citrate in biomedical research applications?
Sodium citrate and potassium citrate differ in cation composition, affecting their roles in experimental systems. Potassium citrate is preferred in studies requiring reduced sodium intake (e.g., hypertension models) and exhibits superior alkalizing effects in urinary pH modulation. Sodium citrate, however, is more commonly used as a food preservative. Structurally, potassium citrate forms transparent crystals, while sodium citrate is a white powder. Functionally, potassium citrate enhances osteoblast proliferation and inhibits osteoclastogenesis, unlike sodium citrate .
Advanced Research Questions
Q. How can experimental designs evaluate potassium citrate’s dose-dependent effects on osteoclastogenesis under acidic conditions?
Methodology:
- Cell Models : Use RAW 264.7 macrophages or primary human PBMCs (peripheral blood mononuclear cells) treated with RANKL (receptor activator of nuclear factor kappa-Β ligand) to induce osteoclast differentiation .
- pH Modulation : Adjust media to pH 6.9 (simulating acidosis) and test potassium citrate concentrations (0.03–30 mM) to determine IC50 values (e.g., 4.7 mM for PBMCs) .
- Outcome Metrics : Quantify TRAcP (tartrate-resistant acid phosphatase)-positive multinucleated cells, actin ring formation, and collagen degradation via spectrophotometry or microscopy .
- Controls : Include neutral pH (7.4) and compare with sodium citrate or other alkalizing agents to isolate potassium-specific effects .
Q. What strategies resolve data gaps in potassium citrate’s endocrine disruption and neurotoxicity potential?
Approach:
- Surrogate Data : Use trisodium citrate (CAS #68-04-2) and citric acid (CAS #77-92-9) as analogs for endocrine activity (e.g., estrogen receptor binding assays) and repeated-dose neurotoxicity studies .
- QSAR Modeling : Apply quantitative structure-activity relationship tools to predict endocrine interactions based on citrate moiety reactivity .
- In Silico Screening**: Leverage databases like CosIng and EFSA guidelines to assess structural alerts for endocrine disruption .
- Validation : Conduct in vitro assays (e.g., ERα/ERβ luciferase reporter gene assays) to confirm predictions .
Q. How to optimize potassium citrate dosage in clinical trials for urinary pH management while avoiding renal toxicity?
Methodological Framework:
- Dosing Protocol : Start with 2 mEq/kg/day in divided doses, adjusting based on 24-hour urinary citrate (>320 mg/day) and pH (target 6.0–7.0) .
- Monitoring : Measure serum potassium, creatinine, and urinary electrolytes every 4 months, especially in patients with renal impairment .
- Toxicity Mitigation : Use extended-release formulations to prevent gastrointestinal irritation and hyperkalemia .
- Comparative Trials : Cross-over designs (e.g., potassium citrate vs. lemonade) with washout periods (15 days) to control confounding variables .
Q. What analytical techniques ensure potassium citrate purity and stability in pharmaceutical formulations?
Quality Control Methods:
- Pharmacopeial Standards : Follow USP, BP, or Ph. Eur. specifications for assay limits (99–100.5% anhydrous basis) and impurity thresholds (e.g., carbonates, chlorides) .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with HPLC to detect degradation products like citric acid .
- Spectroscopic Analysis : Use IR and NMR to confirm molecular structure (e.g., InChI key: PJAHUDTUZRZBKM-UHFFFAOYSA-K) .
- Batch Consistency : Implement ICP-MS (inductively coupled plasma mass spectrometry) to verify potassium content and trace metal contaminants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
